2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the trifluoromethyl group. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoromethyl-containing compounds, such as:
- 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
Uniqueness
The uniqueness of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H18ClF3N4O |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H18ClF3N4O/c1-15-6-3-8-17(12-15)23-22(27)24(18-9-4-7-16(2)13-18)34(33-23)25-31-19(20-10-5-11-35-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3 |
InChI Key |
ASLDSPIQFXQEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=CC(=C5)C)Cl |
Origin of Product |
United States |
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